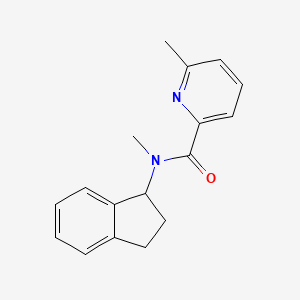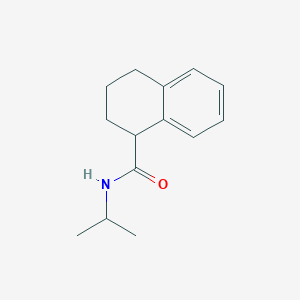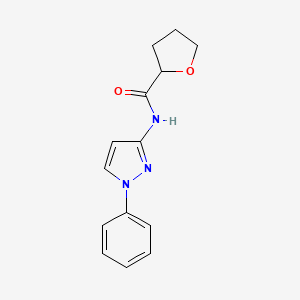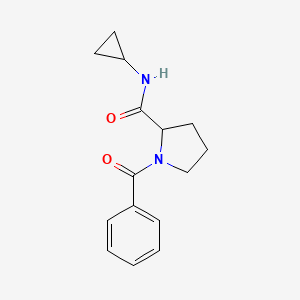![molecular formula C17H19N3O2 B7494089 2-Methyl-6-[2-(4-methylphenyl)pyrrolidine-1-carbonyl]pyridazin-3-one](/img/structure/B7494089.png)
2-Methyl-6-[2-(4-methylphenyl)pyrrolidine-1-carbonyl]pyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-[2-(4-methylphenyl)pyrrolidine-1-carbonyl]pyridazin-3-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical formula, C22H24N4O, and is commonly referred to as MPP.
Wirkmechanismus
The mechanism of action of MPP is not fully understood, but it is believed to involve the modulation of certain neuronal receptors. Specifically, MPP has been shown to bind to and activate the alpha7 nicotinic acetylcholine receptor, which is involved in a variety of physiological processes, including learning and memory.
Biochemical and physiological effects:
Studies have shown that MPP can have a range of biochemical and physiological effects, depending on the specific context in which it is used. For example, MPP has been shown to increase the release of certain neurotransmitters, such as dopamine and acetylcholine, in the brain. It has also been shown to have anti-inflammatory effects and to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPP in lab experiments is its ability to modulate neuronal activity in a precise and controlled manner. This can be useful for studying the role of specific neuronal pathways in various physiological processes. However, one limitation of using MPP is its potential toxicity at high doses, which can limit its usefulness in certain experimental contexts.
Zukünftige Richtungen
There are a number of potential future directions for research on MPP. One area of interest is the development of more specific and potent modulators of the alpha7 nicotinic acetylcholine receptor, which could have therapeutic applications in a variety of neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of MPP and its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of MPP can be accomplished through a multi-step process that involves the use of various chemical reagents and catalysts. One common method for synthesizing MPP involves the reaction of 4-methylbenzaldehyde with pyrrolidine and ethyl acetoacetate to form the intermediate compound, 2-(4-methylphenyl)-1-(pyrrolidin-1-yl)butane-1,3-dione. This intermediate is then reacted with 2-amino-5-methylpyridine to form the final product, MPP.
Wissenschaftliche Forschungsanwendungen
MPP has been studied for its potential applications in a variety of scientific fields, including pharmacology, neuroscience, and biochemistry. One area of particular interest is the compound's potential as a modulator of the central nervous system. Studies have shown that MPP can bind to and activate certain neuronal receptors, leading to changes in neurotransmitter release and neuronal activity.
Eigenschaften
IUPAC Name |
2-methyl-6-[2-(4-methylphenyl)pyrrolidine-1-carbonyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12-5-7-13(8-6-12)15-4-3-11-20(15)17(22)14-9-10-16(21)19(2)18-14/h5-10,15H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBULMBRQBZFECY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCN2C(=O)C3=NN(C(=O)C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[5-(1-hydroxyethyl)-2-methoxyphenyl]-N-(6-morpholin-4-ylpyridin-3-yl)acetamide](/img/structure/B7494029.png)



![[2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B7494059.png)


![1-methyl-2-(4-methylpiperidin-1-yl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7494070.png)
![[2-(4-Methylphenyl)pyrrolidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7494096.png)

![[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone](/img/structure/B7494113.png)